
3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains several interesting moieties, including a 5-Methylisoxazole, an azetidin, and a thiazolidine-2,4-dione . It’s worth noting that thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazolidine derivatives are often synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 5-Methylisoxazole ring, which is a type of isoxazole ring with a methyl group at the 5-position. Attached to this is an azetidin ring, which is a type of four-membered ring containing nitrogen. Finally, the compound also contains a thiazolidine-2,4-dione ring, which is a type of five-membered ring containing sulfur and nitrogen, with two carbonyl groups at the 2 and 4 positions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Ibrahim, Abdel-Megid, and El-Gohary (2011) focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, including compounds related to the specified chemical structure. They demonstrated antimicrobial activities against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones and evaluated their antibacterial and antifungal activities. Their findings indicate significant activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
Anticancer Potential
Azizmohammadi et al. (2013) explored the inhibitory effects of thiazolidine-2,4-dione derivatives on the viability of cancer cells, revealing potential as anticancer agents. They noted that specific structural modifications could modulate growth inhibitory activity against various cancer cell lines (Azizmohammadi et al., 2013).
Kumar et al. (2022) conducted a study involving the design and molecular docking analysis of thiazolidine-2,4-dione derivatives, suggesting their potential as antimicrobial and antiproliferative agents. This study underscores the relevance of these compounds in developing new cancer therapies (Kumar et al., 2022).
Hypoglycemic Activity
Oguchi et al. (2000) synthesized a series of thiazolidine-2,4-diones and evaluated their hypoglycemic activity, revealing potential as antidiabetic agents. This study highlights the diverse therapeutic applications of thiazolidine-2,4-dione derivatives (Oguchi et al., 2000).
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-8(2-12-18-6)10(16)13-3-7(4-13)14-9(15)5-19-11(14)17/h2,7H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZCIVIUNPDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

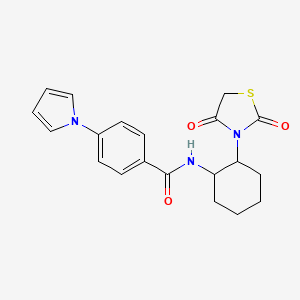
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
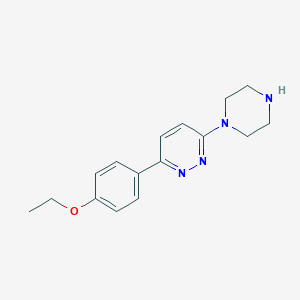
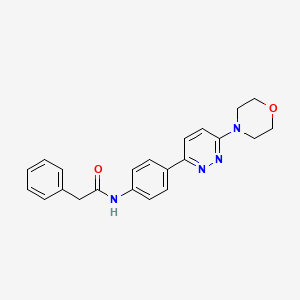
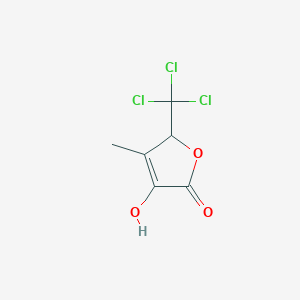




![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2430307.png)
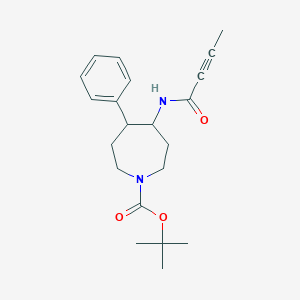
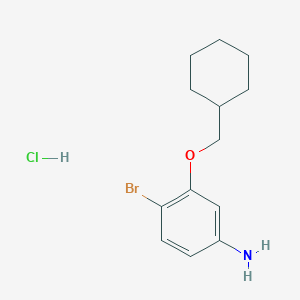
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)